molecular formula C17H18F2N4O2 B2975177 N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251553-45-3

N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2975177
CAS No.: 1251553-45-3
M. Wt: 348.354
InChI Key: FTXPCASXVXOQIL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-based acetamide derivative characterized by a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core substituted with a pyrrolidin-1-yl group at position 2 and an acetamide side chain linked to a 2,5-difluorophenyl moiety. This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors requiring aromatic and heterocyclic interactions. The compound’s synthesis likely follows established alkylation methods for thiopyrimidines, as seen in analogous compounds .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-11-8-16(25)23(17(20-11)22-6-2-3-7-22)10-15(24)21-14-9-12(18)4-5-13(14)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXPCASXVXOQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, including the formation of the pyrrolidinyl and dihydropyrimidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those reported in the Journal of Applied Pharmaceutical Science (2019), provide insights into the effects of substituent variations on physicochemical and synthetic properties. Key comparisons are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name Substituent on Acetamide Yield (%) Melting Point (°C) Key NMR Features (δ, ppm)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 2,3-dichlorophenyl 80 230–232 NHCO: 10.10 (s); Ar-H: 7.82 (d), 7.41–7.28 (m)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Benzyl 66 196–198 NHCO: 10.01 (t); Ar-H: 7.60–7.27 (m)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) 4-phenoxyphenyl 60 224–226 NHCO: 10.08 (s); Ar-H: 7.75–7.55 (m)
Target Compound 2,5-difluorophenyl N/A N/A Inferred: NHCO ~10.0–10.1 (s); Ar-H upfield shifts due to fluorine

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in 5.6) correlate with higher yields (80%) compared to bulky or electron-rich groups (e.g., benzyl in 5.12: 66%; phenoxyphenyl in 5.15: 60%) . This suggests that electron-deficient aryl groups may enhance reactivity during alkylation steps.

Melting Points: The dichlorophenyl analog (5.6) exhibits the highest melting point (230–232°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) compared to benzyl (196–198°C) or phenoxyphenyl (224–226°C) derivatives . The target compound’s 2,5-difluorophenyl group, with smaller and more electronegative substituents, may result in a lower melting point than 5.6 but higher than 5.12.

NMR Trends: The NHCO proton resonance in dichlorophenyl (5.6: 10.10 ppm) and phenoxyphenyl (5.15: 10.08 ppm) analogs appears as a singlet, while the benzyl derivative (5.12: 10.01 ppm) shows a triplet due to coupling with the adjacent CH2 group . The target compound’s NHCO signal is expected near 10.0–10.1 ppm (singlet), consistent with aryl-substituted analogs. Aromatic protons in fluorophenyl derivatives typically exhibit upfield shifts relative to chlorophenyl analogs due to fluorine’s smaller size and electronegativity.

Elemental Analysis :

  • All analogs show close agreement between calculated and found values (e.g., 5.6: C, 45.29% vs. 45.36% calculated), indicating high purity . Similar precision is expected for the target compound.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely mirrors methods used for analogs, involving alkylation of a pyrimidinone core with a chloroacetamide derivative . The 2,5-difluorophenyl group may require optimized reaction conditions to balance reactivity and steric effects.
  • Pharmacological Potential: Fluorine substituents often enhance metabolic stability and membrane permeability compared to chlorine . The pyrrolidin-1-yl group at position 2 may further modulate solubility and target engagement.
  • Limitations: Direct data on the target compound’s biological activity or crystallographic properties are absent in the provided evidence.

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer: Optimization should focus on solvent selection, temperature, and catalyst use. For analogous dihydropyrimidinone acetamides, yields of 60–80% were achieved using polar aprotic solvents (e.g., DMSO or NMP) at 120–130°C for 16–24 hours . For example:

  • Stepwise functionalization : Introduce the pyrrolidin-1-yl group early to avoid steric hindrance during acetamide coupling.
  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) effectively isolates the product, as shown in fluoropyrimidine syntheses .

Q. Table 1. Synthetic Yields of Analogous Compounds

ReferenceSubstituentsSolventTemp (°C)Yield (%)
2,3-dichlorophenyl, SCH2DMSO12080
Fluorophenyl, acetamideNMP12031

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H NMR : Key peaks include the NHCO proton (~10.1 ppm, singlet) and pyrimidinyl CH-5 (~5.9–6.0 ppm, singlet). Aromatic protons (difluorophenyl) appear at 7.2–7.8 ppm, split into multiplets due to fluorine coupling .
  • Elemental Analysis : Compare calculated vs. found values for C, N, and S. Discrepancies >0.3% indicate impurities; repurification is advised, as demonstrated for similar compounds .

Q. Table 2. Representative 1H NMR Data

Proton Environmentδ (ppm)MultiplicityIntegrationReference
NHCO10.08–10.10s1H
Pyrimidinyl CH32.19–2.21s3H

Advanced Research Questions

Q. How can conflicting elemental analysis data be resolved during purity assessment?

Methodological Answer: Minor discrepancies (e.g., C: 45.29% found vs. 45.36% calculated) may arise from hygroscopicity or residual solvents. Strategies include:

  • Drying : Vacuum-dry the compound at 60°C for 24 hours.
  • Combined techniques : Use HPLC-MS to quantify impurities and TGA to assess thermal stability .

Q. What in vitro assays are suitable for evaluating bioactivity against enzyme targets?

Methodological Answer: Given the structural similarity to darapladib (a phospholipase A2 inhibitor ), prioritize:

  • Kinase inhibition assays : Use fluorometric or luminescent ADP-Glo™ assays for kinases linked to inflammation or cancer.
  • Cellular uptake studies : Radiolabel the acetamide moiety (e.g., 14C) to track intracellular accumulation.

Q. How should reactive intermediates (e.g., fluorinated byproducts) be handled safely?

Methodological Answer:

  • Quenching : Add saturated NH4Cl to neutralize reactive species post-synthesis, followed by CH2Cl2 extraction .
  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation. Refer to H300/H373 hazard codes for toxicological protocols .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Replace the pyrrolidin-1-yl group with piperidine or morpholine to assess steric/electronic effects.
  • Fluorine positioning : Compare 2,5-difluorophenyl vs. 3,4-difluorophenyl analogs (synthesized via SNAr reactions ).
  • Bioisosteres : Substitute the acetamide with sulfonamide or urea groups, as seen in pesticidal triazolo-pyrimidines .

Q. What computational methods predict solubility and bioavailability?

Methodological Answer:

  • LogP calculation : Use Molinspiration or SwissADME to estimate partition coefficients. The compound’s LogP is likely >2.5 (hydrophobic).
  • Molecular dynamics (MD) : Simulate interactions with CYP450 enzymes to predict metabolic stability.

Q. Key Challenges & Contradictions

  • Yield vs. purity : Higher temperatures (>120°C) improve reaction rates but may degrade fluorinated aromatics .
  • Fluorine NMR splitting : Overlapping signals in 1H NMR complicate structural assignment; 19F NMR or X-ray crystallography is recommended for ambiguity resolution .

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